4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol
描述
However, the parent compound, Arbidol (umifenovir), is extensively documented. Arbidol’s chemical structure is ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate . It is a broad-spectrum antiviral drug developed in Russia and licensed in China and Russia for influenza and other respiratory viruses. Its mechanism involves inhibiting viral fusion with host cell membranes by intercalating into lipid bilayers and stabilizing viral glycoproteins like hemagglutinin (HA) or SARS-CoV-2 spike (S) protein .
Arbidol’s pharmacological properties include:
属性
IUPAC Name |
ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYJNGTIGLHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:
Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.
Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Investigated for its potential use in developing new antiviral drugs.
Industry: Used in the development and testing of antiviral formulations.
作用机制
The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.
相似化合物的比较
Comparison with Similar Compounds
Table 1: Key Antiviral Compounds and Mechanisms
Key Research Findings
Arbidol vs. Lopinavir/Ritonavir
- In a randomized trial, Arbidol-treated COVID-19 patients showed shorter hospitalization (12.5 vs. 20 days) and faster symptom resolution compared to lopinavir/ritonavir .
- Viral load clearance at 14 days: 0% with Arbidol vs. 44.1% with lopinavir/ritonavir .
Arbidol vs. Chloroquine
- Chloroquine enhances Arbidol’s activity by synergistically inhibiting endosomal entry of SARS-CoV-2. Combined use reduced viral replication in vitro .
Broad-Spectrum Activity Arbidol inhibits pH-dependent viruses (e.g., influenza, Coxsackievirus B5) by elevating endosomal pH and blocking fusion . For non-enveloped viruses (e.g., Coxsackievirus B5), Arbidol inhibits adsorption and RNA synthesis (IC₅₀ = 6.62 µg/mL) .
Pharmacokinetic Interactions
- Co-administration with napabucasin (chemotherapy drug) increases Arbidol’s AUC by 1.85-fold, requiring dose adjustments .
Table 2: In Vitro Antiviral Potency (SARS-CoV-2)
| Compound | IC₅₀ (µM) | Target Stage | Reference |
|---|---|---|---|
| Arbidol | 10–30 | Entry and post-entry | |
| Remdesivir | 0.77 | RNA replication | N/A |
| Chloroquine | 1.13 | Endosomal acidification |
Critical Analysis of Arbidol’s Clinical Utility
- Strengths: Prophylactic efficacy: Reduced SARS-CoV-2 infection rates in healthcare workers (OR = 0.313) . Low toxicity: No mutagenic/teratogenic effects; LD₅₀ > 687 mg/kg in mice .
- Limitations: Variable clinical outcomes: No significant impact on hospitalization rates or severe pneumonia in some studies . Formulation challenges: Poor solubility requires co-crystallization with dicarboxylic acids (e.g., fumarate) for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
